molecular formula C20H15F6N3O2 B2901704 N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 955963-63-0

N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2901704
CAS No.: 955963-63-0
M. Wt: 443.349
InChI Key: IMRIFGZMAZSNOS-UHFFFAOYSA-N
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Description

    Reagents: Phenol, potassium carbonate

    Conditions: Heating in dimethylformamide (DMF)

    Reaction: Nucleophilic substitution to form 1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole

  • Step 3: Formation of Benzamide Linkage

      Reagents: 3-(trifluoromethyl)benzoyl chloride, triethylamine

      Conditions: Room temperature in dichloromethane (DCM)

      Reaction: Formation of N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the phenoxy and trifluoromethyl groups. The final step often involves the formation of the benzamide linkage.

    • Step 1: Synthesis of Pyrazole Ring

        Reagents: Hydrazine hydrate, ethyl acetoacetate

        Conditions: Reflux in ethanol

        Reaction: Formation of 3-methyl-1-phenyl-5-pyrazolone

    Chemical Reactions Analysis

    Types of Reactions

    N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

      Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

      Reduction: The benzamide group can be reduced to form amine derivatives.

      Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4) in acidic medium

      Reduction: Lithium aluminum hydride (LiAlH4) in ether

      Substitution: Sodium hydride (NaH) in DMF

    Major Products

      Oxidation: Quinone derivatives

      Reduction: Amine derivatives

      Substitution: Various substituted pyrazole derivatives

    Scientific Research Applications

    N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

      Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

      Agrochemicals: Possible application as a pesticide or herbicide.

      Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)aniline
    • N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)phenylacetamide

    Uniqueness

    N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H15F6N3O2/c1-29-18(31-14-8-3-2-4-9-14)15(16(28-29)20(24,25)26)11-27-17(30)12-6-5-7-13(10-12)19(21,22)23/h2-10H,11H2,1H3,(H,27,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IMRIFGZMAZSNOS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H15F6N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    443.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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